1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole is a chemical compound with the molecular formula C11H10FN3O3 It is characterized by the presence of a pyrazole ring substituted with a nitro group and a 4-fluorophenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole typically involves the following steps:
Preparation of 4-Fluorophenoxyethyl Bromide: This intermediate can be synthesized by reacting 4-fluorophenol with ethylene bromide in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate 4-fluorophenoxyethyl bromide is then reacted with 3-nitro-1H-pyrazole in the presence of a suitable base like sodium hydride or potassium tert-butoxide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 1-[2-(4-Fluorophenoxy)ethyl]-3-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the fluorophenoxyethyl side chain could facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde: This compound shares the fluorophenoxyethyl side chain but has an indole core instead of a pyrazole ring.
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: This compound also contains the fluorophenoxyethyl group but has a different core structure.
Uniqueness
1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole is unique due to its combination of a nitro-substituted pyrazole ring and a fluorophenoxyethyl side chain. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-9-1-3-10(4-2-9)18-8-7-14-6-5-11(13-14)15(16)17/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTAMZFDVVCOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=CC(=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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